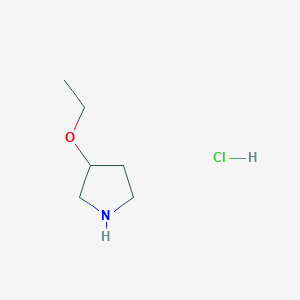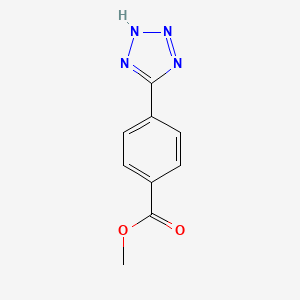
2-Phenoxypropylamine
Descripción general
Descripción
2-Phenoxypropylamine is a compound that has been synthesized from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . It has a molecular weight of 187.66 g/mol . The compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Phenoxypropylamine involves a series of reactions including Leukart reductive amination, acylation, and substitution . The process is simple and moderate, and the desired products have been synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular formula of 2-Phenoxypropylamine is C9H14ClNO . The InChI key is CGOBBGUREQJPPH-UHFFFAOYSA-N . The compound has a rotatable bond count of 3 and a topological polar surface area of 35.2 Ų .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenoxypropylamine have been described in the literature . The hydrochloric acid salt of roxatidine acetic ester was prepared in 28.8% yield by the reaction of 3 with AcOK .
Physical And Chemical Properties Analysis
2-Phenoxypropylamine has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is insoluble in water .
Aplicaciones Científicas De Investigación
Antiulcer Evaluation
2-Phenoxypropylamine has been synthesized and evaluated for its antiulcer properties . Two of the synthesized compounds showed significant gastric acid antisecretory activity . This makes 2-Phenoxypropylamine a potential candidate for the development of new antiulcer agents.
Synthesis of Roxatidine Acetate
Roxatidine acetate, a H2-receptor antagonist used for the control of peptic ulcer disease, can be synthesized using 2-Phenoxypropylamine . The introduction of roxatidine acetate has led to intense synthetic efforts by medicinal chemists in this therapeutic area to prepare highly efficacious drugs with greater potency and lower toxicity .
Pharmaceutical Intermediate
2-Phenoxypropylamine is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. Its role as an intermediate makes it a crucial component in the pharmaceutical industry.
Research Use
2-Phenoxypropylamine is often used in research settings . Its properties make it a valuable compound for various scientific experiments and studies.
Electrophoresis, Western Blotting and ELISA
2-Phenoxypropylamine can be used in laboratory techniques such as electrophoresis, Western blotting, and ELISA . These techniques are commonly used in molecular biology, biochemistry, and immunogenetics to identify, quantify, and analyze proteins.
Synthesis of Other Chemical Compounds
2-Phenoxypropylamine can be used in the synthesis of other chemical compounds . Its chemical structure allows it to react with various other compounds, making it a versatile reagent in chemical synthesis.
Safety and Hazards
The safety data sheet for 2-Phenoxypropylamine indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
2-Phenoxypropylamine, also known as 2-phenoxypropan-1-amine, is primarily targeted towards the H2-receptors . These receptors play a crucial role in the regulation of gastric acid secretion, making them a key target for the control of peptic ulcer disease .
Mode of Action
The compound acts as an H2-receptor antagonist . By binding to these receptors, it inhibits the action of histamine, a compound that normally stimulates gastric acid secretion. This results in a decrease in the production of stomach acid .
Biochemical Pathways
The primary biochemical pathway affected by 2-Phenoxypropylamine is the gastric acid secretion pathway . By acting as an antagonist at the H2-receptors, it inhibits the normal stimulation of this pathway by histamine . The downstream effect is a reduction in gastric acid secretion, which can help to prevent and treat peptic ulcers .
Pharmacokinetics
As a pharmaceutical intermediate , its bioavailability and pharmacokinetic properties would be expected to be optimized for its intended therapeutic effect.
Result of Action
The primary result of 2-Phenoxypropylamine’s action is a significant reduction in gastric acid secretion . This can help to prevent the formation of peptic ulcers and promote the healing of existing ulcers .
Propiedades
IUPAC Name |
2-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPWKSZPLYUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6437-49-6 | |
| Record name | 2-Phenoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)

![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)
![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)








